molecular formula C15H22F3P B175026 Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine CAS No. 1228182-34-0

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

Cat. No.: B175026
CAS No.: 1228182-34-0
M. Wt: 290.3 g/mol
InChI Key: ILWCCADVRXVLTN-UHFFFAOYSA-N
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Description

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is an organophosphorus compound with the molecular formula C15H22F3P. It is characterized by the presence of a phosphine group attached to a phenyl ring substituted with a trifluoromethyl group and two tert-butyl groups. This compound is commonly used as a ligand in various catalytic processes due to its unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general synthetic route involves the interaction of tert-butylmagnesium chloride with 4-(trifluoromethyl)phenylchlorophosphine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

    Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The trifluoromethyl group and tert-butyl groups provide steric hindrance and electronic effects that enhance the reactivity and selectivity of the catalytic system .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylphenylphosphine
  • Tri-tert-butylphosphine
  • Dicyclohexylphenylphosphine

Uniqueness

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly effective in catalytic applications where electronic modulation is crucial .

Properties

IUPAC Name

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3P/c1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWCCADVRXVLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628947
Record name Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-34-0
Record name Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-34-0
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